JNJ-63533054 is a synthetic, small-molecule compound developed by Janssen Research & Development as a selective agonist for the orphan G protein-coupled receptor GPR139. [] It is a valuable tool in scientific research for investigating the biological functions and therapeutic potential of GPR139. This compound demonstrates high selectivity for GPR139 and exhibits good brain penetration, making it suitable for in vivo studies. [, ] JNJ-63533054 has been instrumental in elucidating the role of GPR139 in various physiological processes and its potential as a therapeutic target for neurological and psychiatric disorders.
The synthesis of JNJ-63533054 involves several key steps that include the formation of the core benzamide structure along with the introduction of specific functional groups. While detailed synthetic routes are often proprietary, general methods can be outlined based on available literature.
The molecular structure of JNJ-63533054 can be analyzed using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:
The three-dimensional conformation allows for optimal binding to the GPR139 receptor, which is essential for its agonistic activity .
JNJ-63533054 participates in various chemical reactions primarily related to its interaction with biological targets:
The mechanism of action of JNJ-63533054 centers around its role as a selective agonist for GPR139:
The physical and chemical properties of JNJ-63533054 are critical for understanding its behavior in biological systems:
JNJ-63533054 has several scientific applications:
GPR139 remained a class A orphan GPCR for nearly two decades after its initial identification in the human genome in 2002 [7] [8]. Its classification as an orphan receptor stemmed from the absence of confirmed endogenous ligands and unclear physiological functions, despite conserved expression across vertebrate species (human, mouse, rat, zebrafish) suggesting fundamental neurobiological roles [5] [7]. The receptor’s breakthrough deorphanization occurred in 2015 when independent research groups identified the essential aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) as endogenous agonists. These ligands activated GPR139 with EC₅₀ values ranging from 30–320 μM, concentrations physiologically relevant in mammalian brains [1] [8].
Controversy emerged when adrenocorticotropic hormone (ACTH) and α-melanocyte-stimulating hormone (α-MSH) were proposed as alternative endogenous activators [1]. However, subsequent calcium mobilization studies by Nepomuceno et al. (2018) demonstrated that neither ACTH nor α-MSH activated GPR139 at physiologically relevant concentrations (<1 μM), reinforcing L-Trp and L-Phe as the primary endogenous ligands [1] [7]. GPR139’s signal transduction is primarily mediated through Gαq/11 coupling, triggering phospholipase Cβ (PLCβ) activation, inositol trisphosphate (IP₃) production, and intracellular calcium release [2] [8]. This pathway positions GPR139 as a modulator of neuronal excitability and synaptic plasticity within discrete CNS circuits.
Table 1: Key Endogenous Ligand Candidates for GPR139 | Ligand | Reported EC₅₀ (μM) | Physiological Relevance | Confirmation Status |
---|---|---|---|---|
L-Tryptophan | 220 [8], 30–300 [1] | Precursor to serotonin; blood-brain barrier transport | Confirmed by multiple groups | |
L-Phenylalanine | 320 [8], 30–300 [1] | Precursor to dopamine/norepinephrine | Confirmed by multiple groups | |
ACTH | >1,000 [1] | Stress-related peptide hormone | Inactive at physiological concentrations | |
α-MSH | >1,000 [1] | Appetite/satiety regulation | Inactive at physiological concentrations |
JNJ-63533054 (chemical name: 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide) emerged from a focused screen of glycine benzamide analogs designed to target peptide-binding GPCRs [3] [4]. Initial high-throughput screening (HTS) campaigns identified weak GPR139 activators, which were optimized through systematic structure-activity relationship (SAR) studies. Critical modifications included:
JNJ-63533054 exhibits nanomolar potency at human GPR139 (EC₅₀ = 16 nM in calcium mobilization assays), with comparable activity at rodent orthologs (rat EC₅₀ = 63 nM; mouse EC₅₀ = 28 nM) [1] [3]. Saturation binding studies using [³H]-JNJ-63533054 revealed a single high-affinity binding site (Kd = 10 nM) in recombinant cell membranes expressing human GPR139, confirming direct receptor engagement [3].
Table 2: Pharmacological Profile of JNJ-63533054 Across Species | Parameter | Human GPR139 | Rat GPR139 | Mouse GPR139 |
---|---|---|---|---|
Functional EC₅₀ (Calcium Mobilization) | 16 nM | 63 nM | 28 nM | |
Radioligand Binding Kd | 10 nM | 32 nM | 23 nM | |
Bmax (Receptor Density) | 26 pmol/mg | 8.5 pmol/mg | 6.2 pmol/mg |
The compound’s selectivity profile is exceptional, showing no significant activity (>10 μM EC₅₀) against a panel of 50 GPCRs, ion channels, and transporters, including the closest homolog GPR142 [1] [4]. Its pharmacokinetic properties enable CNS engagement: oral administration (5 mg/kg) in rats achieves brain concentrations of ~1 μM (Cmax = 317 ng/mL) with a brain-to-plasma ratio of 1.2, indicating free blood-brain barrier passage [3].
GPR139 exhibits a highly restricted expression pattern within phylogenetically conserved brain regions, as demonstrated by mRNA quantification, antibody staining in wild-type versus knockout tissues, and β-galactosidase reporter mapping in GPR139-/- mice [1] [2] [5]. The highest density occurs in the medial habenula (MHb), a nucleus modulating aversive states, reward processing, and stress responses through projections to the interpeduncular nucleus (IPN) and raphe nuclei [1] [6].
Key expression loci include:
Table 3: Comparative CNS Expression of GPR139 mRNA | Brain Region | Human | Rat | Mouse |
---|---|---|---|---|
Medial Habenula | High | High | High | |
Dorsal Striatum | Moderate | High | High | |
Hypothalamus | Moderate | Moderate | Moderate | |
Hippocampus (CA1) | Low | Detected | Not detected | |
Prefrontal Cortex | Not detected | Low | Low |
This neuroanatomical distribution positions GPR139 to modulate behaviors through habenular-limbic circuitry. The MHb receives inputs from the limbic septum and basal ganglia, while its outputs influence serotonergic (raphe) and dopaminergic (VTA) nuclei [5] [6]. Notably, GPR139 co-localizes with μ-opioid receptors (MOR) in habenulomesencephalic projections, forming a potential heteroreceptor complex that modulates opioid signaling efficacy [6] [9]. Functional studies show JNJ-63533054 administration (10–30 mg/kg p.o.) does not alter basal dopamine or serotonin levels in the nucleus accumbens or prefrontal cortex, suggesting nuanced neuromodulatory roles rather than direct monoaminergic regulation [1].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0